1-((4-chlorophenyl)sulfonyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide
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Overview
Description
1-((4-chlorophenyl)sulfonyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide is a complex organic compound that features a combination of sulfonyl, oxadiazole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-((4-chlorophenyl)sulfonyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide typically involves multiple steps:
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Formation of the Oxadiazole Ring:
- The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under dehydrating conditions.
- Common reagents include phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂).
-
Sulfonylation:
- The introduction of the sulfonyl group is achieved by reacting the appropriate aryl sulfonyl chloride with the amine group of the piperidine derivative.
- This reaction is typically carried out in the presence of a base such as triethylamine (TEA) to neutralize the hydrochloric acid byproduct.
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Coupling Reactions:
- The final coupling step involves the reaction of the oxadiazole derivative with the sulfonylated piperidine carboxamide.
- This step may require the use of coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions: 1-((4-chlorophenyl)sulfonyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidative conditions, potentially affecting the piperidine ring or the oxadiazole moiety.
Reduction: Reduction reactions may target the sulfonyl group, converting it to a sulfide or thiol under appropriate conditions.
Substitution: Electrophilic or nucleophilic substitution reactions can occur, particularly at the chlorophenyl or oxadiazole rings.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines or thiols.
Major Products:
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of sulfides or thiols.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-((4-chlorophenyl)sulfonyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 1-((4-chlorophenyl)sulfonyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide depends on its specific application:
Molecular Targets: It may interact with enzymes or receptors, modulating their activity.
Pathways Involved: The compound could influence signaling pathways, such as those involved in inflammation or cell proliferation.
Comparison with Similar Compounds
- 1-((4-chlorophenyl)sulfonyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide
- 1-((4-bromophenyl)sulfonyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide
Uniqueness:
- The presence of the 2,5-dimethylphenyl group in the oxadiazole ring and the 4-chlorophenyl sulfonyl group distinguishes it from other similar compounds, potentially leading to unique biological activities and chemical properties.
This detailed overview provides a comprehensive understanding of 1-((4-chlorophenyl)sulfonyl)-N-(5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl)piperidine-4-carboxamide, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O4S/c1-14-3-4-15(2)19(13-14)21-25-26-22(31-21)24-20(28)16-9-11-27(12-10-16)32(29,30)18-7-5-17(23)6-8-18/h3-8,13,16H,9-12H2,1-2H3,(H,24,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGPYEEBNYLBTFO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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